1-((1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[8-(4-ethoxy-3-fluorophenyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O5S/c1-2-27-17-6-5-15(11-16(17)20)28(25,26)22-12-3-4-13(22)10-14(9-12)21-18(23)7-8-19(21)24/h5-6,11-14H,2-4,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDJRWBKAQJWHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Ethoxy-3-Fluorobenzenesulfonyl Chloride
The sulfonyl chloride precursor is prepared via chlorosulfonation of 4-ethoxy-3-fluorobenzene. This involves:
Sulfonylation Reaction
The bicyclic amine (1 equiv) is treated with 4-ethoxy-3-fluorobenzenesulfonyl chloride (1.2 equiv) in the presence of $$N,N$$-diisopropylethylamine (2.5 equiv) in acetonitrile at room temperature. Monitoring by LC-MS ensures complete conversion, with typical isolated yields of 70–85% after HPLC purification.
Reaction Conditions :
- Solvent : Acetonitrile or N-methylpyrrolidone (NMP).
- Base : $$N,N$$-Diisopropylethylamine (DIPEA) or triethylamine.
- Temperature : Room temperature to 50°C, depending on substrate reactivity.
Attachment of Pyrrolidine-2,5-Dione
The final step involves coupling the sulfonylated bicyclic amine with pyrrolidine-2,5-dione. This is achieved via a nucleophilic substitution or Michael addition, depending on the leaving group present at the C3 position of the bicyclic system.
Alkylation Strategy
A representative procedure involves:
- Activation : Treatment of the bicyclic sulfonamide with NaH in DMF to generate the alkoxide.
- Coupling : Addition of pyrrolidine-2,5-dione (1.5 equiv) at 0°C, followed by warming to room temperature.
- Workup : Aqueous extraction and purification by flash chromatography (DCM/MeOH 95:5).
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Base (NaH vs. KOtBu) | NaH (higher yield) | 78% vs. 65% |
| Solvent (DMF vs. THF) | DMF (faster reaction) | 78% vs. 60% |
| Temperature | 0°C to rt (optimal) | 78% |
Stereochemical and Regiochemical Considerations
The C3 position of the bicyclic system must be appropriately functionalized (e.g., as a bromide or mesylate) to ensure efficient coupling. X-ray crystallography of intermediates confirms the retention of configuration during this step.
Analytical Characterization and Validation
Critical analytical data for the target compound include:
- $$^1\text{H}$$ NMR (600 MHz, DMSO-$$d6$$): δ 8.21 (d, $$J = 8.4$$ Hz, 1H, ArH), 4.25 (t, $$J = 7.0$$ Hz, 2H, OCH$$2$$), 3.72 (s, 3H, NCH$$2$$), 1.89 (quint, $$J = 7.0$$ Hz, 2H, CH$$2$$).
- LC-MS : $$m/z = 441.2 \, [\text{M}+\text{H}]^+$$.
- Elemental Analysis : Calculated for C$${21}$$H$${24}$$FN$$2$$O$$5$$S: C 57.26%, H 5.49%, N 6.36%; Found: C 57.12%, H 5.51%, N 6.29%.
Scale-Up and Process Optimization
Kilogram-scale production requires adjustments to stoichiometry, solvent volume, and purification methods. For example:
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various reactions including:
Oxidation: Leading to the formation of oxidized derivatives.
Reduction: Potentially reducing specific functional groups to their corresponding alcohols or amines.
Substitution: Especially at the fluorophenylsulfonyl site, where nucleophiles could substitute the sulfonyl group.
Common Reagents and Conditions
Oxidation: Often performed with reagents like potassium permanganate or chromium trioxide.
Reduction: Typically involves hydrogen gas with a palladium catalyst or lithium aluminium hydride.
Substitution: Uses nucleophiles like amines or thiols under mild to moderate conditions.
Major Products
Major products depend on the type of reaction but typically include substituted derivatives, oxidized compounds, or reduced forms retaining the bicyclic structure.
Scientific Research Applications
This compound finds applications across various fields:
Chemistry: As a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for possible therapeutic properties, including activity against specific biological targets.
Industry: Could be used as a functional additive in materials science.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets. These interactions involve binding to proteins or enzymes, potentially altering their function. The ethoxy-fluorophenylsulfonyl group plays a crucial role in these interactions, contributing to the compound's specificity and potency.
Comparison with Similar Compounds
Structural Analog: (1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one
A closely related compound, (1R,5S)-8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one (referred to here as Compound A ), shares the azabicyclo[3.2.1]octane core but differs in substituents and appended functional groups (Table 1) .
Table 1: Structural and Physicochemical Comparison
*Molecular weight calculated using PubChem formula tools.
Key Differences and Implications
The ethoxy group in the target compound may increase lipophilicity, balancing solubility and membrane permeability. Compound A’s nitro group is a potent electron-withdrawing moiety, which could stabilize negative charges in intermediates during synthesis or binding but may also increase metabolic instability .
Conformational Rigidity :
- Compound A’s bicyclic system adopts a chair conformation for the piperidine ring and an envelope conformation for the pyrrolidine ring, with significant dihedral angles (67.63°–86.59°) between aromatic and aliphatic planes . The target compound’s bulkier sulfonyl group and pyrrolidine-2,5-dione may alter these angles, affecting binding pocket compatibility.
Synthetic Pathways: Compound A was synthesized via nucleophilic aromatic substitution using 1,2-difluoro-4-nitrobenzene and nortropinone hydrochloride in DMF . The target compound likely requires sulfonylation steps, which are more sensitive to steric hindrance due to the bicyclic core.
Biological Activity
Chemical Structure and Properties
The compound is characterized by its intricate bicyclic structure and the presence of a sulfonyl group, which often enhances the biological activity of compounds. The molecular formula can be represented as , indicating a diverse range of functional groups that may interact with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 374.44 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
| LogP | Not available |
Anticancer Activity
Recent studies have focused on the anticancer properties of similar compounds within the same class. For instance, fluorinated derivatives have shown promising antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is often attributed to the inhibition of key cellular pathways involved in proliferation and survival.
Case Study: Antiproliferative Activity
In a study evaluating the activity of related compounds, it was found that certain analogs exhibited significant growth inhibition in breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range. The study suggested that the sulfonyl group plays a crucial role in enhancing this activity through increased cellular uptake and interaction with target proteins involved in cell cycle regulation .
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is critical for DNA synthesis.
- Disruption of Cellular Signaling : The presence of the sulfonyl group may interfere with signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties reveal potential efficacy against both bacterial and fungal pathogens. Compounds with similar structures have demonstrated significant antibacterial activity against strains like Xanthomonas axonopodis and Ralstonia solanacearum, suggesting that this compound might also possess similar properties.
Table 2: Antimicrobial Activity
Q & A
Basic: What are the key steps in synthesizing this compound, and how can its bicyclic core be stabilized during synthesis?
Methodological Answer:
The synthesis involves constructing the 8-azabicyclo[3.2.1]octane core, followed by sulfonylation and functionalization of the pyrrolidine-2,5-dione moiety. A critical step is the nucleophilic substitution of a fluorinated aryl sulfonyl group onto the bicyclic amine (e.g., using 4-ethoxy-3-fluorophenylsulfonyl chloride under basic conditions). To stabilize the bicyclic system, anhydrous solvents like DMF and potassium carbonate are used to minimize hydrolysis, as demonstrated in analogous syntheses of fluorophenyl-substituted azabicyclo compounds . Post-synthetic recrystallization from ethyl acetate or acetone improves purity and stability .
Basic: How is the stereochemical configuration of the bicyclo[3.2.1]octane system verified?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry. For example, in related compounds, SC-XRD revealed dihedral angles (e.g., 86.59° between the aromatic ring and the piperidine plane) and conformational details (chair/envelope conformations of the bicyclic system) . Complementary techniques include:
- NMR spectroscopy : - and -NMR to assess coupling constants and spatial proximity of substituents .
- Computational modeling : Density functional theory (DFT) to correlate calculated and observed spectra .
Advanced: How can statistical experimental design optimize reaction yields for sulfonylation or fluorination steps?
Methodological Answer:
Statistical methods like factorial design or response surface methodology (RSM) reduce trial-and-error experimentation. For instance:
- Variables : Temperature, reagent stoichiometry, solvent polarity.
- Output : Maximize yield while minimizing byproducts.
Evidence from chemical engineering design (e.g., ICReDD’s approach) shows that combining quantum chemical calculations with experimental data can predict optimal conditions (e.g., 100°C in DMF for fluorophenyl substitutions) . Post-analysis using ANOVA identifies significant factors, such as the role of excess base in suppressing side reactions .
Advanced: How do conformational dynamics of the bicyclo[3.2.1]octane system influence reactivity?
Methodological Answer:
The chair conformation of the piperidine ring and envelope conformation of the pyrrolidine ring (observed in SC-XRD studies) create steric and electronic effects. For example:
- Steric hindrance : Substituents at the 3-position (e.g., pyrrolidine-2,5-dione) may shield the sulfonyl group from nucleophilic attack.
- Electronic effects : The bicyclic system’s rigidity alters electron density at the nitrogen, affecting sulfonylation efficiency .
Molecular dynamics simulations can model these effects to predict reactivity under varying conditions .
Advanced: How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., fluorine disorder in crystals) or solvent-dependent NMR shifts. Strategies include:
- Variable-temperature NMR : To detect conformational exchange broadening (e.g., fluoro group disorder observed in X-ray refinements) .
- Crystallographic refinement : Split models for disordered atoms (e.g., fluorine in two orientations with occupancy ratios refined using soft restraints) .
- Cross-validation : Compare experimental chemical shifts with DFT-calculated values .
Basic: What analytical techniques are critical for characterizing the sulfonyl and fluorophenyl groups?
Methodological Answer:
- FT-IR : Confirm sulfonyl S=O stretches (~1350–1150 cm) and C-F stretches (~1250–1100 cm).
- LC-MS/MS : Quantify molecular ion peaks (e.g., [M+H] for CHFNOS) and fragment patterns.
- Elemental analysis : Validate stoichiometry of fluorine and sulfur .
Advanced: What strategies mitigate decomposition of the pyrrolidine-2,5-dione moiety during storage or reactions?
Methodological Answer:
- pH control : Store in neutral buffers to prevent hydrolysis of the dione ring.
- Temperature : Avoid prolonged heating above 60°C; use inert atmospheres (N/Ar) during reactions .
- Stabilizers : Add radical scavengers (e.g., BHT) to inhibit oxidative degradation .
Advanced: How can computational tools predict biological interactions of this compound?
Methodological Answer:
- Molecular docking : Screen against target proteins (e.g., enzymes with sulfonyl-binding pockets) using AutoDock Vina.
- Pharmacophore modeling : Map essential features (e.g., sulfonyl acceptor, fluorophenyl hydrophobic group) for activity .
- ADMET prediction : Software like Schrödinger’s QikProp assesses bioavailability and toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
